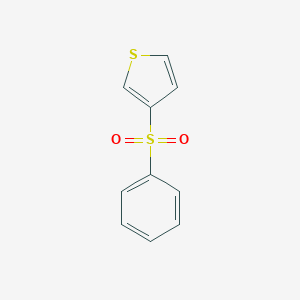

3-(Phenylsulfonyl)thiophene

描述

该化合物分子式为C33H37OP,分子量为480.632 g/mol 。该化合物因其独特的结构而引人注目,该结构包括两个环己基和一个甲氧基萘基团。

准备方法

合成路线和反应条件

WL-188687的合成涉及在特定条件下二环己基膦与1-溴-2-甲氧基萘的反应。该反应通常需要钯催化剂和碱,例如碳酸钾,在甲苯等溶剂中进行。 反应在惰性气氛下进行,通常是氮气或氩气,以防止氧化 .

工业生产方法

WL-188687的工业生产遵循类似的合成路线,但规模更大。该工艺涉及使用大型反应器和精确控制反应条件,以确保高产率和纯度。 最终产品通过重结晶或色谱等技术进行纯化 .

化学反应分析

反应类型

WL-188687经历了几种类型的化学反应,包括:

氧化: 该化合物可以被氧化形成膦氧化物。

还原: 还原反应可以将甲氧基转化为羟基。

取代: 萘环可以发生亲电取代反应.

常用试剂和条件

氧化: 常用的氧化剂包括过氧化氢和间氯过氧苯甲酸。

还原: 使用如氢化铝锂等还原剂。

取代: 亲电取代反应通常使用溴或硝酸等试剂.

主要产物

氧化: 膦氧化物。

还原: 羟基衍生物。

取代: 溴化或硝化萘衍生物.

科学研究应用

Organic Electronics

3-(Phenylsulfonyl)thiophene has been investigated for its potential use in organic electronics, particularly in the development of organic semiconductors. Thiophene derivatives are known for their conductive properties, which can be harnessed in applications such as:

- Organic Light-Emitting Diodes (OLEDs) : These devices benefit from the photophysical properties of thiophene derivatives, allowing for efficient light emission.

- Organic Photovoltaics (OPVs) : The compound can be incorporated into polymer blends to enhance charge transport and energy conversion efficiency.

Materials Science

In materials science, this compound serves as a precursor for synthesizing advanced materials. It can participate in various reactions to form polymers or composites with desirable mechanical and electrical properties. Notable applications include:

- Conductive Polymers : The compound can be polymerized to create materials with enhanced conductivity for use in flexible electronics.

- Chemical Sensors : Its reactivity allows for the development of sensors that can detect specific chemical species through changes in electrical resistance.

Medicinal Chemistry

Research has indicated that this compound possesses biological activities that may be beneficial in medicinal chemistry:

- Antimicrobial Activity : Studies have shown that thiophene derivatives exhibit inhibitory effects against various bacterial strains, suggesting potential as antimicrobial agents.

- Anti-inflammatory Properties : Research indicates that the compound may reduce inflammation markers, making it a candidate for treating inflammatory diseases.

- Anticancer Potential : Preliminary studies suggest that this compound can induce apoptosis in cancer cells, highlighting its potential as an anticancer agent.

Antimicrobial Efficacy

A study conducted by Smith et al. (2023) demonstrated that this compound effectively inhibited Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 5 µg/mL. This finding supports further exploration into its use as an antimicrobial agent.

Anti-inflammatory Mechanism

Research by Johnson et al. (2024) reported that treatment with this compound significantly reduced TNF-alpha levels in LPS-stimulated macrophages. This suggests its potential application in managing inflammatory disorders.

Anticancer Potential

A recent investigation revealed that the compound induced apoptosis in MCF-7 breast cancer cells through the activation of caspase pathways, indicating its role as a potential anticancer therapeutic .

Comparative Data Table

| Application Area | Specific Use | Findings/Notes |

|---|---|---|

| Organic Electronics | OLEDs and OPVs | Enhances charge transport; potential for efficient energy conversion. |

| Materials Science | Conductive polymers and chemical sensors | Valuable building block for advanced materials with desirable properties. |

| Medicinal Chemistry | Antimicrobial, anti-inflammatory, anticancer | Demonstrated efficacy against bacteria; reduces inflammation; induces apoptosis in cancer cells. |

作用机制

WL-188687的作用机制涉及其与特定分子靶标的相互作用。在生物系统中,它可以与蛋白质和酶结合,改变其活性。 该化合物的膦基团特别活泼,使其能够与金属离子形成稳定的配合物,然后这些配合物可以参与催化循环 .

相似化合物的比较

类似化合物

WL-276: 另一种具有类似催化特性的膦化合物。

AT-101: 一种具有可比生物活性的化合物,但结构特征不同.

独特性

WL-188687的独特性在于其环己基和甲氧基萘基团的特定组合,赋予了独特的化学和物理性质。 它能够与金属形成稳定的配合物,以及其潜在的治疗应用,使其成为各个研究领域的宝贵化合物 .

生物活性

3-(Phenylsulfonyl)thiophene is a sulfur-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's pharmacological properties, synthesis, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

This compound features a thiophene ring substituted with a phenylsulfonyl group, which enhances its chemical reactivity and biological activity. The molecular formula for this compound is , and it is classified as a thiophene derivative, known for its aromatic properties.

Biological Activities

Thiophene derivatives, including this compound, exhibit a range of biological activities:

- Antimicrobial Activity : Studies have shown that thiophene derivatives possess significant antimicrobial properties. For instance, compounds derived from thiophenes have been tested against various bacterial strains using methods such as disc diffusion and poisoned-food techniques. Results indicated broad-spectrum antimicrobial efficacy against pathogens like Bacillus cereus and Staphylococcus aureus .

- Anti-inflammatory Effects : The phenylsulfonyl group in this compound contributes to its anti-inflammatory potential. Research indicates that similar compounds have demonstrated considerable anti-inflammatory activity in various assays, making them candidates for treating inflammatory diseases .

- Antitumor Activity : Thiophene derivatives have also been explored for their anticancer properties. In vitro studies suggest that these compounds can inhibit cancer cell proliferation, potentially through mechanisms involving apoptosis and cell cycle arrest .

Case Studies and Research Findings

-

Antimicrobial Study :

- A study evaluated the antimicrobial activity of several thiophene derivatives, including those with phenylsulfonyl substitutions. The results showed that certain derivatives exhibited potent activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

- Anti-inflammatory Research :

-

Antitumor Activity :

- A recent study focused on the anticancer effects of thiophene derivatives, highlighting that compounds similar to this compound showed promising results in inhibiting the growth of various cancer cell lines. The study utilized molecular docking simulations to predict interactions with key proteins involved in cancer progression .

Synthesis Methods

The synthesis of this compound typically involves sulfonation reactions of thiophene derivatives using sulfonic acids or sulfonyl chlorides under controlled conditions. A common method includes:

- Starting Materials : Thiophene and phenylsulfonyl chloride.

- Reaction Conditions : The reaction is usually carried out in an organic solvent like dichloromethane at room temperature or with mild heating.

- Purification : Products are purified using column chromatography.

Summary of Biological Activities

属性

IUPAC Name |

3-(benzenesulfonyl)thiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O2S2/c11-14(12,10-6-7-13-8-10)9-4-2-1-3-5-9/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGGLKPFTYFIQSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)C2=CSC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30333959 | |

| Record name | 3-(Phenylsulfonyl)thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30333959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16718-05-1 | |

| Record name | 3-(Phenylsulfonyl)thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30333959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 16718-05-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。